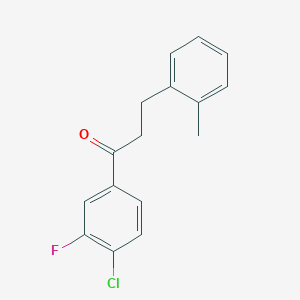

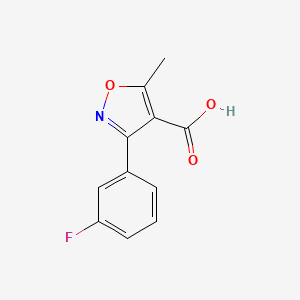

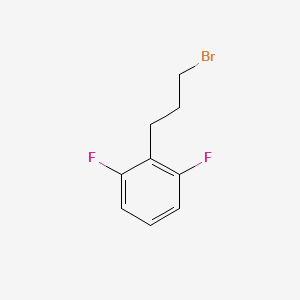

4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds is well-documented in the papers. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is described, which involves a nucleophilic labelling method starting from [18F]fluoride and subsequent deprotection . Another paper details the synthesis of a complex molecule that includes a 5-fluoro-2-hydroxyphenyl moiety, starting from a demethylation reaction followed by a Schiff reaction . These methods highlight the importance of fluorination in the synthesis of compounds for pharmaceutical applications, particularly in the field of radiopharmaceuticals.

Molecular Structure Analysis

The molecular structure and analysis of similar compounds are discussed in several papers. For example, the molecular structure of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is confirmed by IR and single crystal X-ray diffraction studies . The paper also provides a detailed analysis of the vibrational wavenumbers, geometrical parameters, and stability of the molecule using various computational methods. This type of analysis is crucial for understanding the electronic properties and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of related compounds is explored in the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide, which is used as a Diels-Alder diene in reactions with various dienophiles . This demonstrates the synthetic utility of chloro-fluoro compounds in constructing more complex molecular architectures. The reactions described proceed with high regioselectivity and often result in immediate aromatization when reacted with alkenes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their synthesis and structural analysis. For instance, the hyperpolarizability, NBO analysis, HOMO and LUMO, and MEP analysis of a chloro-fluoro chalcone derivative provide insights into its non-linear optical properties and charge distribution . Additionally, the crystal structures and Hirshfeld surface studies of chalcone derivatives reveal the presence of weak intermolecular interactions that stabilize the crystal structure . These properties are essential for the application of such compounds in material science and pharmaceutical chemistry.

Applications De Recherche Scientifique

Halogenated Compounds in Organic Synthesis

Research on halogenated compounds, such as those incorporating chloro and fluoro substituents, demonstrates their importance in organic synthesis. For example, the nitration of p-halophenols and p-halophenyl acetates, including chloro- and fluoro-substituted phenols, leads to the formation of halo-nitrocyclohexa-dienones. These intermediates are pivotal for synthesizing complex molecular structures due to their reactivity and isomerization properties at varying temperatures (Clewley, Cross, Fischer, & Henderson, 1989).

Polymer Science and Material Engineering

Halogenated propiophenones are also relevant in the field of polymer science and material engineering. Novel copolymers incorporating halogen-substituted propiophenones demonstrate diverse chemical properties and applications. For instance, copolymers of styrene and halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates have been synthesized and characterized for their structural and thermal properties. These materials exhibit significant potential for advanced applications due to their customized molecular structures and thermal stability (Savittieri et al., 2022).

Propriétés

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNMGYBTKMXFRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644029 |

Source

|

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone | |

CAS RN |

898789-64-5 |

Source

|

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)